2-Benzyl-2,3-dihydro-1H-isoindole

Übersicht

Beschreibung

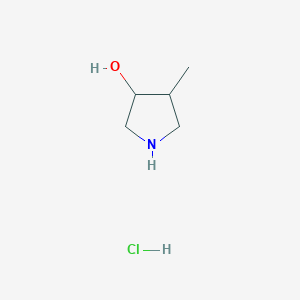

“2-Benzyl-2,3-dihydro-1H-isoindole” is a chemical compound with a molecular weight of 317.82 . The compound is typically in the form of a white solid .

Synthesis Analysis

The synthesis of isoindoles, such as “2-Benzyl-2,3-dihydro-1H-isoindole”, has been a subject of research . For instance, a Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters provides isoindoles in very good yields . The reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .

Molecular Structure Analysis

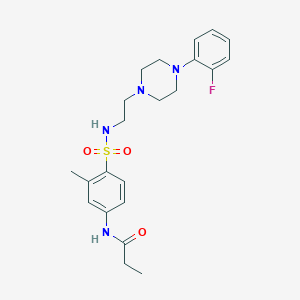

The molecular structure of “2-Benzyl-2,3-dihydro-1H-isoindole” can be represented by the formula C15H15N . The compound has a molecular weight of 209.28600 . The InChI code for this compound is 1S/C18H19NO2.ClH/c1-2-21-18 (20)17-16-11-7-6-10-15 (16)13-19 (17)12-14-8-4-3-5-9-14;/h3-11,17H,2,12-13H2,1H3;1H .

Physical And Chemical Properties Analysis

“2-Benzyl-2,3-dihydro-1H-isoindole” is a white solid with a density of 1.113g/cm3 . It has a boiling point of 303.6ºC at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

I have conducted several searches to gather information on the scientific research applications of “2-Benzylisoindoline”, also known as “2-Benzyl-2,3-dihydro-1H-isoindole”. However, the search results do not provide specific applications for this compound. Instead, they discuss the synthesis, reactivity, and biological activity of isoindoline derivatives in general. Below are some potential applications based on the information available:

Synthesis of New Molecules

Isoindoline derivatives are used in designing new molecules due to their wide range of applications in various fields .

Biological Systems Study

Isoindolines can be used in site-directed spin labeling (SDSL) to study biological systems by monitoring spin-labeled amino acid residues with electron paramagnetic resonance (EPR) .

Pharmaceutical Research

Indole derivatives, which are structurally related to isoindolines, have diverse biological and clinical applications, suggesting potential pharmaceutical research applications for 2-Benzylisoindoline .

Chemical Synthesis

Isoindolines can be involved in chemical synthesis processes such as cycloadditions and C−H functionalization, which may be applicable to 2-Benzylisoindoline .

Wirkmechanismus

Target of Action

This compound is a derivative of isoindoline, a class of compounds known for their diverse chemical reactivity and promising applications

Mode of Action

Isoindoline derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities . The specific interactions of 2-Benzylisoindoline with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoindoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Benzylisoindoline may affect multiple biochemical pathways, but specific pathways and their downstream effects need further investigation.

Pharmacokinetics

It is reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties could impact the bioavailability of 2-Benzylisoindoline, but more detailed studies are needed to fully understand its pharmacokinetic profile.

Result of Action

As a derivative of isoindoline, it may share some of the biological activities associated with this class of compounds . .

Eigenschaften

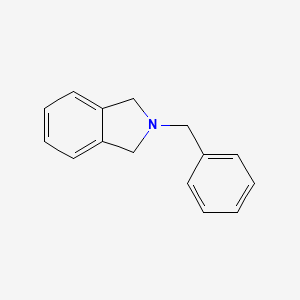

IUPAC Name |

2-benzyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-16/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTWRFGVFTTZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956627 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2,3-dihydro-1H-isoindole | |

CAS RN |

35180-14-4 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[(4-chloro-2-methoxyphenyl)methyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2954106.png)

![4-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2954112.png)

![Methyl 4-(2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2954114.png)

![N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2954115.png)

![N-[(E)-1-[(benzylamino)carbonyl]-2-(2-thienyl)ethenyl]-4-methylbenzamide](/img/structure/B2954120.png)

![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)